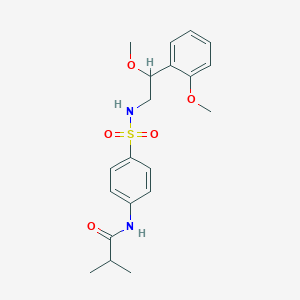

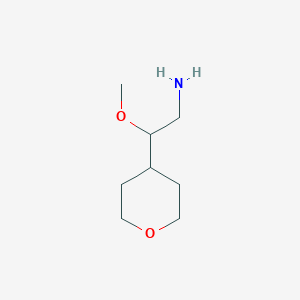

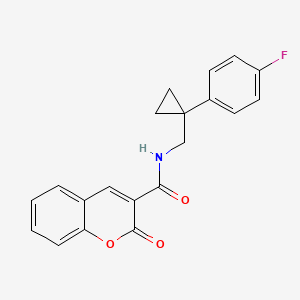

(2-Chloro-6-fluorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2-Chloro-6-fluorophenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone, also known as CF3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Discovery of Cholesterol Absorption Inhibitors

Compounds structurally related to the one have been explored for their potential in inhibiting cholesterol absorption. A notable example is the discovery of SCH 58235, a potent orally active inhibitor designed to enhance activity while blocking detrimental metabolic oxidation, showing significant efficacy in lowering liver cholesteryl esters in animal models (S. Rosenblum et al., 1998).

Synthesis of Sulfonamide Rings Derivatives

The design and synthesis of 2-azetidinones scaffolds, incorporating sulfonamide rings, have attracted attention due to their biological and pharmacological potencies. Research into these scaffolds has led to the development of compounds with potential medicinal and pharmaceutical applications (Y. Jagannadham et al., 2019).

Development of Proton Exchange Membranes

In the field of materials science, derivatives of sulfonated poly(arylene ether sulfone) have been investigated for their applications as proton exchange membranes in fuel cells. These studies focus on enhancing proton conductivity while maintaining thermal stability and mechanical strength, crucial for the efficient operation of fuel cells (D. Kim et al., 2008).

Antiestrogenic Activity Studies

Research into derivatives with similar structures has also covered their antiestrogenic activities. For instance, studies on the synthesis and activity of certain compounds have demonstrated potent antiestrogenic effects in rats and mice, offering insights into potential therapeutic applications (C. Jones et al., 1979).

Sulfonamide Drugs and Tubulin Interactions

The interaction of sulfonamide drugs with tubulin, particularly in inhibiting tubulin polymerization, has been a subject of study. These interactions are vital for understanding the mechanisms of antimitotic properties, which are crucial for the development of cancer therapies (Mithu Banerjee et al., 2005).

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4S/c1-24-11-5-7-12(8-6-11)25(22,23)13-9-20(10-13)17(21)16-14(18)3-2-4-15(16)19/h2-8,13H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMCWRJOOYXEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

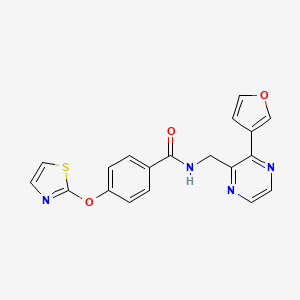

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)

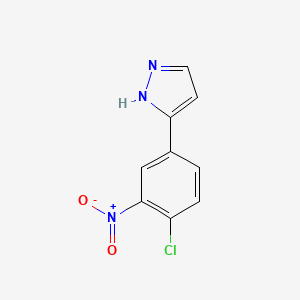

![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)

![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)

![4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide](/img/structure/B2567514.png)